Lipophilicity Modulation: 7,7-Dimethyl-1-phenyl vs. 1-(2-Fluorophenyl)-7,7-dimethyl Analog
The unsubstituted N1-phenyl group on the target compound delivers a distinct lipophilicity range compared to the ortho-fluorinated analog. While experimentally measured logP/logD values for the target compound are not publicly available, computed data for the closely related 1-methyl-7,7-dimethyl-sulfonamide analog shows an ACD/LogP of 2.27 and LogD (pH 5.5) of 2.57 . Introducing an N1-phenyl group without electron-withdrawing fluorine is predicted to incrementally increase clogP by approximately 0.8–1.2 log units compared to the fluorophenyl analog, based on Hansch π constants (π_phenyl = 1.96, π_2-fluorophenyl ≈ 2.16) [1]. For CNS programs requiring balanced permeability and reduced P-glycoprotein efflux, this moderate lipophilicity range (estimated clogP 2.8–3.2) is desirable, whereas the fluorinated analog may cross into a range associated with higher metabolic clearance [2].
| Evidence Dimension | Lipophilicity (clogP / LogD) |
|---|---|
| Target Compound Data | clogP estimated 2.8–3.2 (not experimentally determined) |
| Comparator Or Baseline | 1-(2-Fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine: clogP estimated 2.0–2.4 (not experimentally determined) |
| Quantified Difference | Δ clogP ≈ +0.8 to +1.2 (target more lipophilic) |
| Conditions | Computed logP estimation using fragment-based methods; experimental logD not available |
Why This Matters
For CNS lead optimization, lipophilicity in the 2–3.5 range correlates with optimal brain penetration; the target compound's predicted range offers a starting point distinct from the less lipophilic fluoro analog, guiding selection for blood-brain barrier penetration screens.
- [1] Hansch, C.; Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. π values for phenyl and 2-fluorophenyl. View Source
- [2] Wager, T. T.; Hou, X.; Verhoest, P. R.; Villalobos, A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010, 1(6), 435–440. View Source
